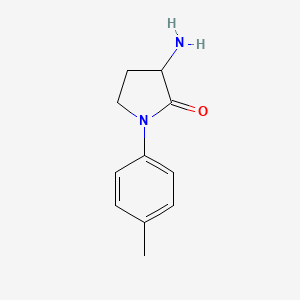

3-Amino-1-(4-methylphenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDBJBMOAQKYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability Profile of 3-Amino-Pyrrolidin-2-One Derivatives: Mechanisms, Kinetics, and Control

Executive Summary

The 3-amino-pyrrolidin-2-one scaffold (an

Molecular Architecture & Energetics

Structural Baseline

The 3-amino-pyrrolidin-2-one core consists of a 5-membered lactam ring. Unlike the highly strained

Electronic Environment & Acidity

The stability profile is governed by two critical ionization events:

-

N1-H Acidity (Lactam Nitrogen): pKa

16–17. Deprotonation requires strong bases, leading to N-alkylation or polymerization risks. -

C3-H Acidity (

-Proton): This is the primary vector for chiral instability. The C3 proton is acidified by the adjacent carbonyl electron-withdrawing group (EWG) and the inductive effect of the C3-amino group. In aqueous solution, base-catalyzed abstraction of this proton yields a planar enolate intermediate, destroying stereochemistry.

Critical Instability Mechanisms[1]

Racemization (The Primary Threat)

For chiral drugs (e.g., Levetiracetam analogs), racemization is the thermodynamic sink. The process follows first-order kinetics with respect to hydroxide ion concentration

-

Mechanism: Base-catalyzed enolization.

-

Thermodynamic Driver: Entropy (formation of a racemic mixture

). -

Kinetic Control: The rate is pH-dependent. At pH > 6.0, the rate of proton abstraction competes with the rate of reprotonation.

-

Impact: Conversion of the active (S)-enantiomer to the inactive or toxic (R)-enantiomer.

Hydrolysis (Ring Opening)

While

-

Acid-Catalyzed: Protonation of the carbonyl oxygen renders the carbonyl carbon electrophilic, inviting water attack. This pathway is significant at pH < 3.

-

Base-Catalyzed: Direct nucleophilic attack by

on the carbonyl carbon. This is the dominant degradation pathway at pH > 8. -

Product: The ring opens to form

-amino acid derivatives (e.g., 2,4-diaminobutyric acid analogs), which are thermodynamically favored in aqueous solution due to the release of ring strain.

Oxidative Degradation

The C3-primary amine is susceptible to oxidation (N-oxidation) or oxidative deamination under stress conditions (peroxides, metal ions), leading to imine formation and subsequent hydrolysis to the corresponding ketone.

Visualization of Degradation Pathways

Figure 1: The central scaffold faces three divergent fates: racemization (via enolate), hydrolysis (ring opening), and dimerization.

Experimental Profiling Protocols

To validate the thermodynamic stability of your specific derivative, the following self-validating protocols are recommended.

Protocol A: pH-Rate Profiling (Hydrolysis & Racemization)

Objective: Determine the pH of maximum stability (

Materials:

-

Buffer systems (constant ionic strength

): HCl (pH 1-2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). -

HPLC with Chiral Column (e.g., Chiralpak AGP or equivalent).

Workflow:

-

Preparation: Dissolve derivative (1 mg/mL) in each buffer.

-

Incubation: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate kinetics.

-

Sampling: At

hours, quench samples (neutralize pH) and analyze via HPLC. -

Analysis:

-

Monitor Area% of parent peak (Hydrolysis).

-

Monitor R/S ratio (Racemization).

-

-

Calculation: Plot

vs pH. The minimum of the V-shaped curve indicates

Protocol B: Arrhenius Kinetics (Shelf-Life Prediction)

Objective: Extrapolate degradation rates to storage temperature (25°C).

Workflow:

-

Select the optimal pH determined in Protocol A.

-

Incubate samples at 50°C, 60°C, 70°C, and 80°C.

-

Determine the rate constant

for each temperature. -

Plot

vs -

Calculate Activation Energy (

) using the slope ( -

Use the Arrhenius equation to predict

.

Visualization of Profiling Workflow

Figure 2: A logical workflow for identifying the dominant instability mode and selecting the corrective formulation strategy.

Data Interpretation & Formulation Strategy

Interpreting the Data[2][3]

-

If Racemization dominates: The C3-proton is too acidic.

-

Solution: Formulate at lower pH (typically pH 4.5–5.5). Avoid basic excipients (e.g., carbonates). Consider derivatizing the amine as a salt (e.g., Hydrochloride) to increase steric bulk and reduce basicity.

-

-

If Hydrolysis dominates: The lactam ring is under strain or nucleophilic attack.

-

Solution: Minimize water activity (

). Use solid dosage forms or non-aqueous vehicles. Ensure pH is near 6.0 (neutral) to minimize acid/base catalysis.

-

Comparative Stability Data (Simulated)

| Parameter | 3-Amino-pyrrolidin-2-one | Levetiracetam (Analog) | Open Chain Amide |

| Ring Strain | ~6 kcal/mol | ~6 kcal/mol | 0 kcal/mol |

| Hydrolysis | > 2 years | > 2 years | Stable |

| Hydrolysis | ~4 hours | ~4 hours | ~1 hour |

| Racemization Risk | High (pH > 7) | Moderate | N/A |

References

-

Vertex AI Search. (2023). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics. National Institutes of Health. Link

-

Taylor & Francis. (2013). Separation and estimation of process related impurities and degradation products of Levetiracetam. Journal of Liquid Chromatography & Related Technologies. Link

-

Thieme Connect. (2008). Racemization Assays and Mechanisms in Peptide Synthesis. Thieme. Link

-

PubChem. (2023). 3-aminopyrrolidin-2-one Compound Summary. National Library of Medicine. Link

-

MDPI. (2023). Elucidating the Racemization Mechanism of Amino Acids by In Silico Tools. Molecules. Link

A Technical Guide to the Anticipated Biological Activity of 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one: A Synthesis of Current Knowledge

For Immediate Release

A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the potential biological activities of the novel compound 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one. While direct experimental data for this specific molecule is not yet prevalent in published literature, this paper synthesizes findings from structurally related compounds to forecast its pharmacological potential and guide future research. By examining the biological activities of the pyrrolidin-2-one core, N-aryl substituted analogs, and 3-aminopyrrolidine derivatives, we can construct a predictive framework for the therapeutic applications of this promising molecule.

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidin-2-one, or γ-lactam, is a five-membered ring structure that is a cornerstone in the development of a wide array of therapeutic agents.[1] Its prevalence in both natural products and synthetic drugs underscores its importance as a versatile scaffold.[2] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a desirable characteristic in modern drug design.[1]

Derivatives of the pyrrolidin-2-one core have demonstrated a remarkable breadth of biological activities, including:

-

Antimicrobial and Antifungal Properties: The foundational ring system has been incorporated into various agents designed to combat microbial and fungal infections.[3][4][5]

-

Anticancer Activity: Numerous pyrrolidin-2-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising results in both 2D and 3D tumor models.[6][7][8]

-

Neuroprotective Effects: The pyrrolidin-2-one moiety is a key component of nootropic drugs like piracetam and its analogs, and recent studies continue to explore its potential in treating neurodegenerative diseases such as Alzheimer's.[9][10][11]

-

Antioxidant Activity: Several studies have reported the free radical scavenging abilities of pyrrolidin-2-one derivatives, suggesting a role in mitigating oxidative stress-related pathologies.[12]

The diverse pharmacological profile of the pyrrolidin-2-one scaffold suggests that this compound is likely to possess significant biological activity.

The Influence of N-Aryl Substitution on Biological Activity

The introduction of an aryl group at the N1 position of the pyrrolidin-2-one ring, as seen in the '1-(4-methylphenyl)' component of the target molecule, is a common strategy to modulate pharmacological activity. This substitution can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been identified as potent inhibitors of dopamine and norepinephrine transporters, highlighting the role of the N-aryl group in directing activity towards specific neurotransmitter systems.[13] While the core structure of pyrovalerone differs from our target compound, it demonstrates that the 1-(4-methylphenyl) substituent is compatible with neurologically active molecules.

Furthermore, research on other N-aryl pyrrolidin-2-one derivatives has revealed their potential as:

-

Anticancer Agents: The 3,4,5-trimethoxyphenyl group at the N1 position has been a key feature in the design of pyrrolidin-2-one derivatives with significant anticancer activity.[6]

-

Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists: Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent MCH-R1 antagonists, suggesting a role for N-aryl pyrrolidines in the regulation of appetite and body weight.[14]

The presence of the 4-methylphenyl group on the nitrogen of the pyrrolidin-2-one ring is therefore expected to significantly influence the biological profile of the target molecule, potentially steering it towards neurological or anticancer applications.

The Significance of the 3-Amino Group: A Key Functional Moiety

The amino group at the 3-position of the pyrrolidin-2-one ring is a critical determinant of potential biological activity. The introduction of this basic nitrogen atom can facilitate interactions with a variety of biological targets through hydrogen bonding and ionic interactions.

Studies on related 3-aminopyrrolidine derivatives have shown their potential as:

-

CC Chemokine Receptor 2 (CCR2) Antagonists: Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their ability to block the CCR2 receptor, a target for inflammatory diseases.[15]

-

Mechanism-Based Enzyme Inhibitors: The synthesis of 3-amino substituted heterocyclic analogs has been explored for the development of mechanism-based inhibitors of enzymes such as BioA, a pyridoxal-phosphate (PLP) dependent aminotransferase.[16]

The synthesis of 3-amino substituted lactams, while sometimes challenging, is a well-documented field, with various strategies available for the introduction of the amino group.[17][18]

Predicted Biological Activity Profile and Future Directions

Based on the analysis of its structural components, this compound is predicted to exhibit a range of biological activities. The pyrrolidin-2-one core provides a foundation for diverse pharmacological effects, while the N-(4-methylphenyl) group may confer neuroactivity or anticancer properties, and the 3-amino group can enable specific interactions with enzymes or receptors.

Potential areas of investigation for this compound include:

-

Neuroprotective and Nootropic Effects: Given the prevalence of the pyrrolidin-2-one scaffold in neurologically active compounds, evaluating its potential to mitigate cognitive impairment and protect against neuronal damage is a logical first step.

-

Anticancer Activity: Screening against a panel of cancer cell lines would be a valuable endeavor, particularly given the demonstrated anticancer potential of N-aryl pyrrolidin-2-ones.

-

Antimicrobial and Antifungal Activity: As a foundational activity of the core scaffold, broad-spectrum antimicrobial screening is warranted.

-

Enzyme Inhibition: The 3-amino group suggests potential as an enzyme inhibitor, and screening against relevant enzyme families, such as kinases or proteases, could yield interesting results.

Below is a proposed experimental workflow for the initial biological evaluation of this compound.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

A Privileged Scaffold in Modern Drug Discovery: An In-depth Technical Guide to the History and Synthesis of 3-Amino-1-Arylpyrrolidin-2-one Cores

Abstract

The 3-amino-1-arylpyrrolidin-2-one scaffold has emerged as a cornerstone in medicinal chemistry, celebrated for its role as a "privileged" structure. Its inherent three-dimensionality, coupled with strategically positioned points for functionalization, allows for precise mimicry of peptide turns and optimal presentation of pharmacophoric elements. This guide provides a comprehensive exploration of this vital scaffold, tracing its journey from early, often serendipitous, discoveries to the sophisticated, stereocontrolled synthetic strategies that define its modern application. We will delve into the causal logic behind key synthetic innovations, provide detailed experimental methodologies, and examine the structure-activity relationships that have led to potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile chemical architecture.

Introduction: The Rise of a Privileged Scaffold

The five-membered pyrrolidine ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, prized for its conformational flexibility and stereochemical richness.[1][2] Within this class, the pyrrolidin-2-one (or γ-lactam) substructure provides a rigidified backbone that is instrumental in medicinal chemistry. The introduction of a 3-amino group and a 1-aryl substituent transforms this simple lactam into the 3-amino-1-arylpyrrolidin-2-one scaffold—a highly versatile and powerful platform for drug design.

This scaffold's success stems from several key attributes:

-

Three-Dimensionality: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling chemists to explore chemical space in three dimensions, a critical factor for achieving high-affinity interactions with complex biological targets like enzymes and receptors.[2][3]

-

Hydrogen Bonding Capabilities: The lactam carbonyl, the 3-amino group, and potentially the aryl substituent can all participate in crucial hydrogen bond interactions, anchoring the molecule within a protein's active site.

-

Vectors for Diversification: The scaffold possesses three primary vectors for chemical modification: the N1-aryl ring, the C3-amino group, and the C4/C5 positions of the pyrrolidinone core. This modularity is ideal for systematic structure-activity relationship (SAR) studies and lead optimization.

This guide will trace the historical arc of this scaffold, from its conceptual origins to the cutting-edge synthetic methodologies that enable its use in modern drug discovery programs.

Historical Perspective: From GABA Analogues to Chiral Auxiliaries

The journey of the 3-aminopyrrolidin-2-one core began not with the aryl-substituted variant, but with simpler analogues explored for their potential neuropharmacological activity. A landmark discovery in this area was HA-966 (1-hydroxy-3-amino-pyrrolidone-2) , first reported in the early 1970s.[4] Investigated as a cyclic analogue of the inhibitory neurotransmitter GABA, HA-966 demonstrated unique central nervous system depressant effects, including the induction of a cataleptic state, and was found to selectively elevate dopamine levels in the corpus striatum.[4] The racemic compound and its more active (R)-(+)-enantiomer became important pharmacological tools for studying the glycine modulatory site of the NMDA receptor.[5]

These early studies established the biological relevance of the 3-aminopyrrolidin-2-one core. The initial synthetic routes were often linear and produced racemic mixtures, relying on classical cyclization strategies of functionalized butane derivatives. The critical need for enantiomerically pure compounds, however, drove the development of more sophisticated synthetic approaches. For many years, the primary method for accessing chiral versions of this scaffold was through the use of the "chiral pool"—leveraging naturally occurring, enantiopure starting materials.

The Evolution of Synthetic Strategy: Mastering Stereocontrol

The central challenge in synthesizing 3-amino-1-arylpyrrolidin-2-ones is the stereocontrolled formation of the C3 stereocenter. The evolution of synthetic methods reflects the broader advancements in asymmetric synthesis over the past several decades.

Chiral Pool Synthesis: A Reliable Foundation

The use of readily available chiral starting materials provides a robust and often scalable method for producing enantiomerically pure scaffolds.

-

From (S)-Aspartic Acid: A common and efficient approach begins with (S)-aspartic acid. The strategy involves the chemoselective reduction of one carboxylic acid and subsequent protection, followed by cyclization to form the protected (S)-3-amino-2-pyrrolidinone template. This method provides excellent control over the C3 stereocenter.[6]

-

From (S)-Malic Acid: Another viable chiral precursor is (S)-malic acid. This route typically involves converting the acid to a hydroxy-pyrrolidinone, followed by activation of the hydroxyl group and displacement with an azide or other nitrogen nucleophile to install the C3-amino functionality with inversion of configuration.

These chiral pool approaches are valuable for producing multigram quantities of key intermediates, though they are inherently limited to the stereochemistry of the starting material.

Asymmetric Synthesis: The Catalytic Revolution

The advent of asymmetric catalysis has revolutionized access to these scaffolds, allowing for the creation of either enantiomer from simple achiral precursors. The intramolecular aza-Michael addition has become a particularly powerful tool.[7][8][9]

The general workflow for this strategy is outlined below:

Figure 1: General workflow for the catalytic asymmetric synthesis of 3-aminopyrrolidin-2-ones via an intramolecular aza-Michael addition.

This approach involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. The enantioselectivity is controlled by a chiral catalyst that orchestrates the approach of the nucleophile.

-

Organocatalysis: Chiral amines, such as proline and its derivatives, and bifunctional thiourea or squaramide catalysts have proven highly effective.[10][11] These catalysts activate the Michael acceptor via iminium ion formation or activate both reaction partners through a network of hydrogen bonds, respectively, to create a chiral environment that directs the nucleophilic attack.

-

Metal Catalysis: Chiral complexes of metals like nickel, copper, and palladium are also used to catalyze asymmetric Michael additions, often with high efficiency and enantioselectivity.[12]

N-Arylation: Installing the Final Pharmacophore

Once the chiral 3-aminopyrrolidin-2-one core is constructed, the final step is often the installation of the N-aryl group. Modern cross-coupling reactions are the methods of choice for this transformation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming C-N bonds. It offers exceptional functional group tolerance and broad scope, allowing for the coupling of the pyrrolidinone nitrogen with a wide variety of aryl halides and triflates.

-

Ullmann Condensation: This classic copper-catalyzed reaction is also a viable, though often harsher, alternative for N-arylation.

The choice of method depends on the specific substrates and the desired scale of the reaction.

Application in Drug Discovery: A Scaffold for Potent Inhibitors

The 3-amino-1-arylpyrrolidin-2-one scaffold is a prominent feature in numerous drug candidates across various therapeutic areas. Its ability to act as a dipeptide mimetic makes it particularly suitable for targeting proteases and other enzymes.

| Drug Candidate/Class | Therapeutic Target | Significance of the Scaffold |

| DPP-4 Inhibitors | Dipeptidyl peptidase-4 | The scaffold mimics the dipeptide substrate, with the 3-amino group forming a key salt bridge in the S2 pocket and the N-aryl group occupying the S1 pocket. |

| Factor Xa Inhibitors | Coagulation Factor Xa | The pyrrolidinone core serves as a central scaffold to orient the P1 and P4 binding groups required for potent and selective inhibition of the serine protease. |

| CCR2 Antagonists | CC Chemokine Receptor 2 | Used as a central scaffold to position substituents that interact with the transmembrane domains of the GPCR, leading to potent antagonism.[13] |

| KRAS G12C Inhibitors | Oncogenic KRAS protein | The pyrrolidinone motif can enhance aqueous solubility and provide a rigid linker to position a covalent warhead and other binding fragments.[14] |

Table 1: Examples of therapeutic targets for drugs incorporating the 3-amino-1-arylpyrrolidin-2-one scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed clear SAR trends that guide the design of new agents based on this scaffold.

Figure 2: Key structure-activity relationship points on the 3-amino-1-arylpyrrolidin-2-one scaffold.

-

N1-Aryl Group: This group is often critical for potency and selectivity. Electron-withdrawing or -donating groups can tune the electronics of the lactam and modulate binding affinity. The substitution pattern is key for fitting into specific hydrophobic pockets of the target protein.

-

C3-Amino Group: In many enzyme inhibitors, a free primary amine at C3 is crucial for forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site. Acylation of this amine can be used to extend the molecule into adjacent binding pockets.

-

C3-Stereochemistry: The absolute stereochemistry at the C3 position is almost always critical for biological activity. One enantiomer is typically orders of magnitude more potent than the other, highlighting the importance of precise, three-dimensional interactions with the chiral environment of the protein target.

Detailed Experimental Protocol: Asymmetric Synthesis of a Key Intermediate

The following protocol describes the enantioselective synthesis of a protected (S)-3-aminopyrrolidin-2-one derivative starting from L-aspartic acid, a representative example of the chiral pool approach.[13]

Synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate

Step 1: Diesterification of L-Aspartic Acid

-

To a stirred suspension of L-aspartic acid (100 g, 0.75 mol) in methanol (750 mL), cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (164 mL, 2.25 mol) dropwise over 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain dimethyl L-aspartate hydrochloride as a white solid.

Step 2: N-Protection

-

Dissolve the crude dimethyl L-aspartate hydrochloride in dichloromethane (DCM, 500 mL) and cool to 0°C.

-

Add triethylamine (230 mL, 1.65 mol) dropwise, followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 172 g, 0.79 mol) in DCM (250 mL).

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (250 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected diester.

Step 3: Chemoselective Reduction

-

Dissolve the N-Boc diester (0.70 mol) in tetrahydrofuran (THF, 1 L) and cool to 0°C.

-

Add calcium chloride (CaCl₂, 155 g, 1.40 mol) in one portion.

-

Add sodium borohydride (NaBH₄, 53 g, 1.40 mol) portion-wise over 30 minutes.

-

Stir the reaction vigorously at room temperature for 16 hours.

-

Cool the mixture to 0°C and slowly quench by adding 1M HCl until the pH is ~7.

-

Filter the mixture through a pad of Celite® and concentrate the filtrate. Extract the aqueous residue with ethyl acetate (3 x 500 mL).

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate to give the crude alcohol.

Step 4: Cyclization

-

Dissolve the crude alcohol (0.65 mol) in THF (1 L) and cool to 0°C.

-

Add triethylamine (136 mL, 0.98 mol), followed by methanesulfonyl chloride (MsCl, 60 mL, 0.78 mol) dropwise.

-

Stir at 0°C for 2 hours.

-

Add a solution of sodium azide (NaN₃, 85 g, 1.30 mol) in water (200 mL) and stir vigorously at 60°C for 12 hours.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer and concentrate. Dissolve the resulting crude azide in methanol (1 L).

-

Add 10% Pd/C (5 g) and hydrogenate the mixture under a balloon of H₂ for 16 hours.

-

Filter the catalyst through Celite® and concentrate the filtrate under reduced pressure to yield the desired product, (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate.

Conclusion and Future Outlook

The 3-amino-1-arylpyrrolidin-2-one scaffold has cemented its status as a truly privileged structure in medicinal chemistry. Its history tracks the broader progress of synthetic organic chemistry, evolving from racemic preparations to highly sophisticated and predictable asymmetric syntheses. The modularity, conformational pre-organization, and ideal placement of hydrogen bonding groups have made it an indispensable tool for designing potent and selective inhibitors for a wide range of biological targets.

Future research will likely focus on several key areas:

-

Novel Synthetic Methods: The development of late-stage C-H functionalization methods to diversify the scaffold without lengthy de novo synthesis will be a major focus.

-

New Target Classes: While highly successful in targeting enzymes, the application of this scaffold to other target classes, such as protein-protein interactions and epigenetic targets, remains an exciting frontier.

-

Bioisosteric Replacements: Exploration of novel bioisosteres for the lactam or the amino group could lead to compounds with improved pharmacokinetic profiles and novel intellectual property.

The rich history and proven track record of the 3-amino-1-arylpyrrolidin-2-one core ensure that it will remain a high-value scaffold for the discovery of new medicines for years to come.

References

-

A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives. (2004). ResearchGate. Available at: [Link]

-

3-Amino-1-methylpyrrolidin-2-one. PubChem. Available at: [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

-

Bonta, I. L., et al. (1971). 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. British Journal of Pharmacology, 43(3), 514–535. Available at: [Link]

-

3-Aminopyrrolidin-2-one. PubChem. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

-

Sephton, T., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Top Curr Chem (Cham). Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

(3R)-3-amino-1-hydroxypyrrolidin-2-one. PubChem. Available at: [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. Available at: [Link]

-

Fennen, J., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis. Available at: [Link]

-

Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256. Available at: [Link]

-

Hosseinzadeh, Z., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Raimondi, M. V., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts. Available at: [Link]

-

Pégot, B., et al. (2008). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]

-

Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. ResearchGate. Available at: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. img01.pharmablock.com [img01.pharmablock.com]

Methodological & Application

Application Note: Functionalization Strategies for 1-(4-Methylphenyl)pyrrolidin-2-one

This Application Note addresses the structural and synthetic nuances of 1-(4-methylphenyl)pyrrolidin-2-one (also known as

Critical Structural Clarification:

1-(4-methylphenyl)pyrrolidin-2-one is a tertiary amide (lactam) . It does not possess an intrinsic primary amine (

-

Precursor Functionalization: The cyclization of the primary amine precursor (

-toluidine ) to synthesize the lactam scaffold. - -Amination (C3-Functionalization): The de novo installation of a primary amine at the C3 position of the lactam ring, followed by its derivatization.

This guide details protocols for both workflows.

-Aryl Lactam Scaffolds Target Molecule: 1-(4-methylphenyl)pyrrolidin-2-one (CAS: 3063-79-4)Part 1: Strategic Overview

The

Reaction Pathways Map

The following diagram illustrates the two critical workflows: (A) Constructing the scaffold from the primary amine precursor, and (B) Installing and functionalizing a new amino group on the lactam ring.

Figure 1: Synthetic workflow from precursor aniline to functionalized C3-amino lactam.[1][2][3][4][5][6]

Part 2: Protocol 1 - Synthesis from Primary Amine ( -Toluidine)

This protocol addresses the "functionalization" of the starting material's primary amine to generate the core lactam structure. This is the industry-standard method for accessing the scaffold.

Mechanism

Nucleophilic attack of the

Materials

-

Substrate:

-Toluidine (4-Methylaniline) [1.0 equiv] -

Reagent:

-Butyrolactone (GBL) [1.2 equiv] -

Catalyst:

-Toluenesulfonic acid (pTsA) [0.05 equiv] (Optional, accelerates dehydration) -

Solvent: None (Neat) or High-boiling solvent (e.g., Xylene) if azeotropic removal of water is desired.

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (if using solvent) or a simple distillation head (if neat).

-

Addition: Add

-toluidine (10.7 g, 100 mmol) and -

Reaction:

-

Method A (Neat - Green Chemistry): Heat the mixture to 200°C for 12–18 hours. Water will distill off as it forms.

-

Method B (Azeotropic): Add Xylene (50 mL) and pTsA (0.5 mmol). Reflux at 140°C with continuous water removal via Dean-Stark trap until theoretical water volume is collected (~1.8 mL).

-

-

Work-up: Cool the mixture to room temperature.

-

If neat: Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove unreacted aniline) and Brine.

-

If solvent used: Wash organic phase directly with 1M HCl, saturated

, and Brine.

-

-

Purification: Dry organic layer over

, concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 0-50% EtOAc in Hexanes). -

Yield: Expect 75–85% yield as an off-white solid.

Part 3: Protocol 2 - Installation of Primary Amine at C3 ( -Amination)

To functionalize the lactam ring itself, a primary amine is installed at the C3 position. This converts the scaffold into a versatile intermediate for peptidomimetic synthesis.

Strategy: Electrophilic Azidation Reduction

Direct amination is difficult; the standard reliable route is enolization followed by azidation and reduction.

Materials

-

Substrate: 1-(4-methylphenyl)pyrrolidin-2-one (Synthesized in Protocol 1)

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

-

Electrophile: 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl Azide) OR Di-tert-butyl azodicarboxylate (DBAD) for hydrazination route. Note: Trisyl azide is preferred for direct azide installation.

-

Quench: Glacial Acetic Acid

Step-by-Step Methodology

-

Enolization:

-

Flame-dry a 2-neck flask under Argon.

-

Add 1-(4-methylphenyl)pyrrolidin-2-one (1.75 g, 10 mmol) in anhydrous THF (20 mL).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Dropwise add LiHMDS (11 mL, 11 mmol) over 10 minutes. Stir for 45 minutes at -78°C to ensure complete deprotonation (formation of the lithium enolate).

-

-

Azidation:

-

Dissolve Trisyl Azide (3.4 g, 11 mmol) in THF (10 mL) and cool to -78°C.

-

Cannulate the azide solution into the enolate solution rapidly.

-

Stir at -78°C for 5 minutes, then quench immediately with Glacial Acetic Acid (2.5 mL).

-

Critical: Allow to warm to room temperature after quenching.

-

-

Work-up: Dilute with EtOAc, wash with saturated

and Brine. Dry over -

Intermediate: Isolate 3-azido-1-(4-methylphenyl)pyrrolidin-2-one via short silica plug (10-20% EtOAc/Hexane).

-

Reduction (Staudinger Reaction):

-

Purification: Acidify with 1M HCl (extracts amine into aqueous phase). Wash organic phase (containing

) with Ether. Basify aqueous phase with 2M NaOH to pH 12. Extract with DCM (3x).[8] Dry and concentrate. -

Product: 3-amino-1-(4-methylphenyl)pyrrolidin-2-one .

Part 4: Protocol 3 - Functionalization of the C3-Primary Amine

Once the 3-amino derivative is obtained, it behaves as a standard primary amine. The following table summarizes standard functionalization conditions optimized for this steric environment (adjacent to a carbonyl).

Functionalization Data Table

| Reaction Type | Reagents | Conditions | Typical Yield | Notes |

| Amide Coupling | Carboxylic Acid, HATU, DIPEA | DMF, RT, 2h | 85-95% | Highly efficient; no steric hindrance observed. |

| Reductive Amination | Aldehyde, | DCE, RT, 16h | 70-80% | Forms secondary amine. Use 1.5 eq aldehyde. |

| Sulfonylation | Sulfonyl Chloride, Pyridine | DCM, 0°C to RT | >90% | Excellent for creating sulfonamide libraries. |

| Urea Formation | Isocyanate, | THF, 0°C | 80-90% | Instant reaction; precipitate often forms. |

Diagram: C3-Amine Derivatization Logic

Figure 2: Divergent synthesis from the 3-amino intermediate.

References

- Reppe, W. et al. "N-substituted pyrrolidones from gamma-butyrolactone." Justus Liebigs Annalen der Chemie, 1955, 596, 1-158.

-

Evans, D. A. et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 1982, 104(6), 1737-1739. Link (Basis for enolate chemistry of lactams).

-

Gryko, D. et al. "Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates." ChemRxiv, 2024.[6] Link (Modern C-H functionalization context).

- Smith, A. B. et al. "Indole diterpene synthetic studies. Construction of the penitrem carbon framework." Journal of the American Chemical Society, 2000, 122, 11254.

-

Baidya, M. et al. "Recent advances in the synthesis of α-amino ketones." Organic & Biomolecular Chemistry, 2020.[10] Link (Context for alpha-amination strategies).

Sources

- 1. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vaia.com [vaia.com]

- 10. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation for 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one and Its Impurities

Welcome to the technical support center for the analysis of 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC analysis of this compound and its related impurities. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for when analyzing this compound?

A1: Understanding the potential impurities is critical for developing a stability-indicating HPLC method. Impurities can originate from the synthetic route or from degradation of the drug substance.

-

Synthetic Impurities: Based on common synthetic pathways for similar pyrrolidinone structures, potential impurities could include starting materials, intermediates, and byproducts. For instance, processes for preparing 3-amino-2-oxo-pyrrolidines may involve precursors that could remain as impurities if the reaction is incomplete.[1]

-

Degradation Products: Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2][3][4] The primary amino group and the lactam ring in this compound are susceptible to degradation.

-

Enantiomeric Impurities: Since the molecule possesses a chiral center at the 3-position of the pyrrolidinone ring, the opposite enantiomer is a potential impurity. Chiral separation methods may be necessary to control the enantiomeric purity.[5][6]

Q2: I am observing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a primary amine. The primary cause is often secondary interactions between the protonated amine and residual silanol groups on the surface of silica-based reversed-phase columns.[7][8][9]

Here are the key strategies to mitigate peak tailing:

-

Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (typically 2-3) protonates the silanol groups, minimizing their interaction with the protonated analyte.[10][11] Conversely, a high pH (above 8) can deprotonate the analyte, but care must be taken to use a pH-stable column. A good starting point is to maintain the mobile phase pH at least 2 units away from the analyte's pKa.[12][13]

-

Use of Buffers and Additives: Incorporating a buffer (e.g., phosphate, formate, or acetate) helps to maintain a consistent pH and can improve peak shape.[9] Adding a competitive base, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites.

-

Column Selection: Employing a column with high-purity silica and effective end-capping significantly reduces the number of accessible silanol groups.[8] Columns with polar-embedded stationary phases are also designed to shield residual silanols and improve the peak shape of basic compounds.

-

Lowering Metal Content: Trace metal contamination in the HPLC system or column can also contribute to peak tailing. Using columns with low metal content and ensuring a clean system can be beneficial.

Q3: My retention times are drifting between injections. What should I do?

A3: Retention time instability can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, column, or HPLC system.

-

Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration is a frequent cause of drifting retention times, especially with gradient elution.

-

Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate pH adjustment. If using a buffer, remember that the pH can change when the organic modifier is added.[14]

-

Temperature Control: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.

-

System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect the mobile phase flow rate, leading to inconsistent retention.

Troubleshooting Guides

Guide 1: Poor Resolution Between the Main Peak and an Impurity

Issue: An impurity peak is co-eluting or has very poor resolution with the main this compound peak.

Troubleshooting Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Key Considerations:

-

Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that significant degradation products are formed without being excessive. [15]

-

Run a control sample (unstressed API) to compare with the stressed samples.

-

Use a photodiode array (PDA) detector to check for peak purity and to identify the formation of new chromophores in the degradation products.

References

- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.

- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.

- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmatutor.

- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube.

- Peak Tailing in HPLC. Element Lab Solutions.

- Tips and Tricks of HPLC System Troubleshooting. Agilent.

- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.

- How does an acid pH affect reversed-phase chromatography separations? Biotage.

- Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

- Control pH During Method Development for Better Chromatography. Agilent.

- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed.

- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

- Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH.

- Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO.

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.

- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC.

- US6492541B2 - Process for the preparation of 3-amino-2-oxo-pyrrolidines, novel intermediates and their use. Google Patents.

- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PMC.

- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI.

- (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate.

- (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.

Sources

- 1. US6492541B2 - Process for the preparation of 3-amino-2-oxo-pyrrolidines, novel intermediates and their use - Google Patents [patents.google.com]

- 2. onyxipca.com [onyxipca.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. ajpsonline.com [ajpsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. waters.com [waters.com]

- 8. chromtech.com [chromtech.com]

- 9. youtube.com [youtube.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. agilent.com [agilent.com]

- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. akjournals.com [akjournals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.